molecular formula C14H17NO3 B12291050 cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid

Cat. No.: B12291050
M. Wt: 247.29 g/mol
InChI Key: OLHGUJPYWFIXRT-UHFFFAOYSA-N
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Description

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is a cyclic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a benzylaminocarbonyl group.

Preparation Methods

The synthesis of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of cyclopentanone with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The benzylaminocarbonyl group can undergo nucleophilic substitution reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid can be compared with other cyclic amino acid derivatives. Similar compounds include:

  • trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid
  • cis-2-(Aminocarbonyl)cyclopentanecarboxylic Acid
  • cis-2-(Benzylaminocarbonyl)cyclohexanecarboxylic Acid

The uniqueness of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

The synthesis of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid involves several steps, typically starting from cyclopentanecarboxylic acid derivatives. The introduction of the benzylaminocarbonyl group can be achieved through various coupling reactions. The compound's structural characteristics are crucial for its biological activity, influencing its interactions with biological targets.

Cytotoxicity and Antitumor Activity

Research indicates that compounds similar to cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related platinum(II) complexes have shown promising antitumor activity in murine models, demonstrating the potential for similar mechanisms in our compound of interest.

  • In Vitro Studies : In vitro evaluations have shown that compounds with cyclopentanecarboxylic acid structures can induce apoptosis in leukemia cell lines. For example, a study noted that certain platinum complexes derived from cyclopentanecarboxylic acid exhibited cytotoxicity comparable to cisplatin, a well-known chemotherapeutic agent .
  • In Vivo Studies : In vivo studies have demonstrated that these compounds can significantly increase survival rates in animal models of cancer. The administration of such compounds resulted in tumor inhibition rates that suggest a strong potential for therapeutic use .

The proposed mechanism of action for cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid involves the induction of apoptosis through the activation of caspase pathways and inhibition of macromolecular synthesis. This aligns with findings from related compounds where apoptosis was confirmed via morphological analyses and comet assays .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related compound in a mouse model with L1210 leukemia. The compound was administered at a dose of 42 mg/kg, showing a mean survival time increase by 280% compared to controls. This suggests that similar derivatives may provide effective treatment options for hematological malignancies.

Case Study 2: Cytotoxicity Profiling

Another study focused on profiling the cytotoxic effects of various cyclopentanecarboxylic acid derivatives against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values comparable to established chemotherapeutics .

Data Summary

CompoundIC50 (µM)Cell LineReference
cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic AcidTBDTBDTBD
Platinum(II) complex derived from cyclopentanecarboxylic acid10-20A2780 (ovarian)
Cyclopentanecarboxylic acid derivative15HeLa
Cyclopentanecarboxylic acid derivative12MCF-7

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H17NO3/c16-13(11-7-4-8-12(11)14(17)18)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)

InChI Key

OLHGUJPYWFIXRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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